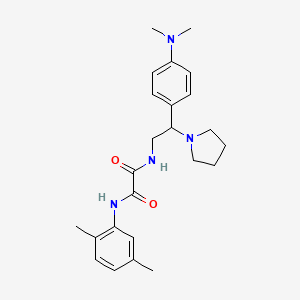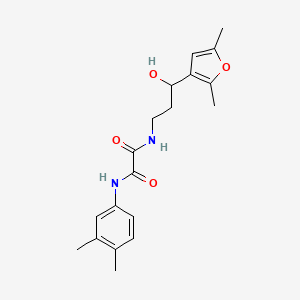
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” is a synthetic organic compound that belongs to the class of oxalamides. Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound features a unique combination of furan and phenyl groups, which may impart specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” typically involves the following steps:
Formation of the furan derivative: The starting material, 2,5-dimethylfuran, undergoes a series of reactions to introduce the hydroxypropyl group at the 3-position.
Formation of the phenyl derivative: 3,4-dimethylphenylamine is prepared through standard amination reactions.
Oxalamide formation: The final step involves the condensation of the furan and phenyl derivatives with oxalyl chloride under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent selection, and temperature control to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening or formation of furan-epoxides.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The aromatic phenyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Products may include furan-epoxides or ring-opened aldehydes/ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
This compound may have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and phenyl groups could play a role in binding to molecular targets, while the oxalamide linkage may influence the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- N1-(3-hydroxypropyl)-N2-phenyl oxalamide
- N1-(2,5-dimethylfuran-3-yl)-N2-phenyl oxalamide
- N1-(3,4-dimethylphenyl)-N2-phenyl oxalamide
Uniqueness
The unique combination of the furan and phenyl groups in “N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide” may impart distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
属性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-11-5-6-15(9-12(11)2)21-19(24)18(23)20-8-7-17(22)16-10-13(3)25-14(16)4/h5-6,9-10,17,22H,7-8H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFZBUVRXFYMAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=C(OC(=C2)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

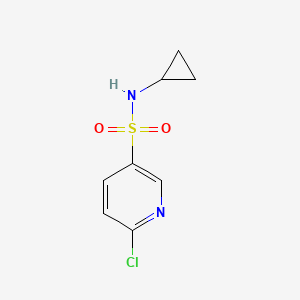
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2393994.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)

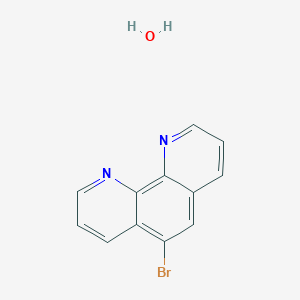
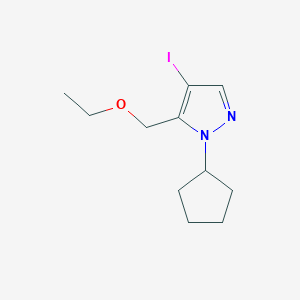
![N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2394001.png)
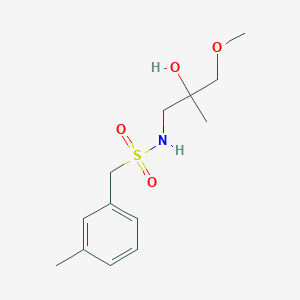
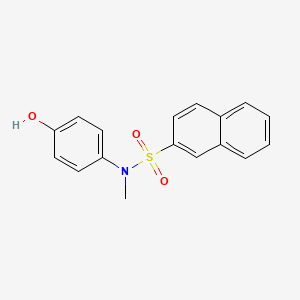
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)
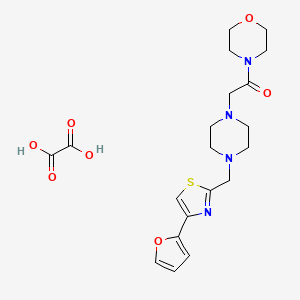
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2394007.png)
